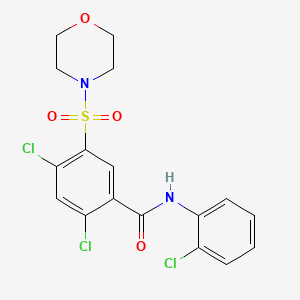
4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonylurea compounds. It is a potent inhibitor of the sulfonylurea receptor 1 (SUR1) that is expressed in the pancreatic beta cells. This compound has been extensively studied for its potential use in treating various diseases, including diabetes, epilepsy, and stroke.
Wirkmechanismus
The mechanism of action of 4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide is complex and involves several pathways. This compound binds to the sulfonylurea receptor 1 (4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide), which is expressed in the pancreatic beta cells. This binding leads to the closure of the ATP-sensitive potassium channels, which results in the depolarization of the beta cells and the subsequent release of insulin. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide are significant. This compound has been shown to stimulate insulin secretion from pancreatic beta cells, which can help regulate blood glucose levels. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing inflammation. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments are significant. This compound has been extensively studied and has been shown to have potent effects on insulin secretion and neuroprotection. Additionally, this compound is relatively stable and can be easily synthesized in the lab. However, there are limitations to using this compound in lab experiments. This compound is highly potent and can have toxic effects at high concentrations. Additionally, this compound can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide. One potential direction is to study the effects of this compound on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. Finally, the development of more stable and soluble analogs of this compound could lead to the development of more effective treatments for diabetes and other diseases.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 4-bromo-N-cyclopentyl-3-(1-piperidinylsulfonyl)benzamide are vast and varied. One of the primary applications of this compound is in the treatment of diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, which can help regulate blood glucose levels. Additionally, this compound has been studied for its potential use in treating epilepsy, stroke, and other neurological disorders.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopentyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3S/c18-15-9-8-13(17(21)19-14-6-2-3-7-14)12-16(15)24(22,23)20-10-4-1-5-11-20/h8-9,12,14H,1-7,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADGGWTXXKYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopentyl-3-(piperidine-1-sulfonyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3446683.png)
![2-(4-chlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3446702.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B3446710.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B3446718.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylbenzenesulfonamide](/img/structure/B3446719.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-N-phenyl-2-thiophenecarboxamide](/img/structure/B3446725.png)
![3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3446732.png)
![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
![3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3446740.png)
![4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3446741.png)
![N-(4-fluorophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3446750.png)

![N-benzyl-4-bromo-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3446779.png)